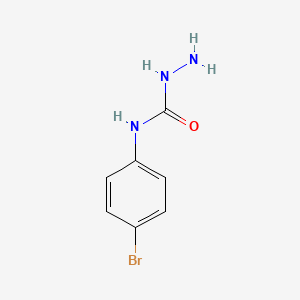

3-Amino-1-(4-bromophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

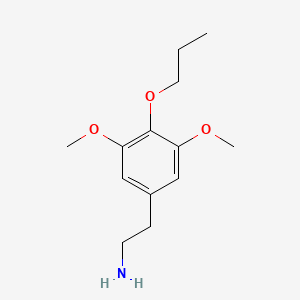

3-Amino-1-(4-bromophenyl)urea is a chemical compound with the molecular formula C7H8BrN3O and a molecular weight of 230.06 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 3-Amino-1-(4-bromophenyl)urea involves the reaction with hydrazine hydrate in 1,4-dioxane and water under reflux conditions . A variety of N-substituted ureas can be synthesized by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis

The molecular structure of 3-Amino-1-(4-bromophenyl)urea contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 N hydrazine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Amino-1-(4-bromophenyl)urea include the reaction with hydrazine hydrate in 1,4-dioxane and water under reflux conditions .Physical And Chemical Properties Analysis

3-Amino-1-(4-bromophenyl)urea is a powder at room temperature with a melting point of 228-232°C . It has a molecular weight of 230.06 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Amino-1-(4-bromophenyl)urea serves as a building block in organic synthesis. Its unique structure allows for the creation of various chemical compounds through substitution reactions where the bromine atom can be replaced with other groups, leading to a wide range of derivatives with potential applications in medicinal chemistry and materials science .

Crystallography Studies

The compound is used in crystallography to understand molecular and crystal structures. By analyzing its crystal structure, researchers can gain insights into intermolecular interactions and packing patterns which are crucial for the design of new materials with desired physical properties .

Antimicrobial Activity

Derivatives of 3-Amino-1-(4-bromophenyl)urea have been studied for their antimicrobial properties. These compounds can be synthesized and tested against various bacterial and fungal strains to develop new antibiotics or antifungal agents .

Tuberculosis Treatment Research

Some derivatives of this compound have shown promise as inhibitors of Mycobacterium tuberculosis epoxide hydrolase, an enzyme critical for the survival of the tuberculosis bacterium. This makes it a potential candidate for the development of new anti-tuberculosis drugs .

Cancer Research

3-Amino-1-(4-bromophenyl)urea derivatives are being explored for their anticancer activities. They can be used to synthesize compounds that target specific pathways in cancer cells, potentially leading to the development of new chemotherapeutic agents .

Enzyme Inhibition Studies

The compound is also valuable in the study of enzyme inhibition. By modifying its structure, researchers can create inhibitors for various enzymes, which is a fundamental approach in drug discovery for diseases where enzyme regulation is disrupted .

Material Science

In material science, 3-Amino-1-(4-bromophenyl)urea can be utilized to create polymers and coatings with specific properties. Its ability to form strong hydrogen bonds can lead to materials with enhanced strength and stability .

Computational Chemistry

Lastly, this compound is used in computational chemistry for 3D-QSAR studies, which help in the prediction of the activity of new compounds. It serves as a reference molecule for modeling studies that aim to understand the relationship between chemical structure and biological activity .

Safety And Hazards

The safety information for 3-Amino-1-(4-bromophenyl)urea indicates that it is classified as a danger under the GHS05 and GHS07 pictograms . The safety data sheet for a similar compound, 3-(4-Bromophenyl)propionic acid, suggests that it may cause skin and eye irritation, and may be harmful if swallowed .

Eigenschaften

IUPAC Name |

1-amino-3-(4-bromophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRZHEPROLFSAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-bromophenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)